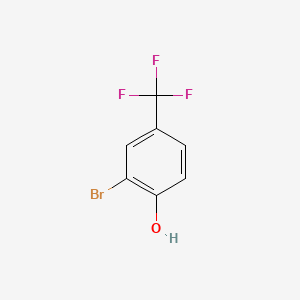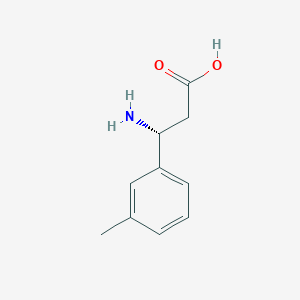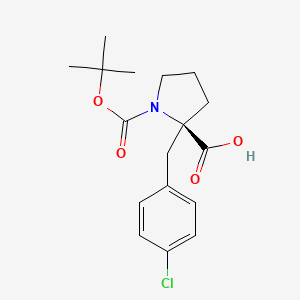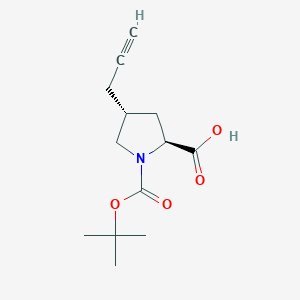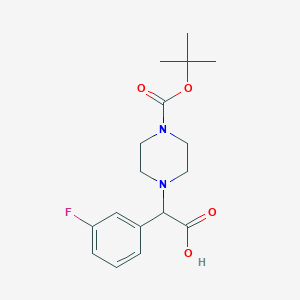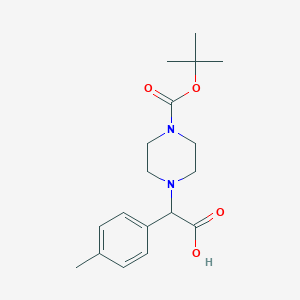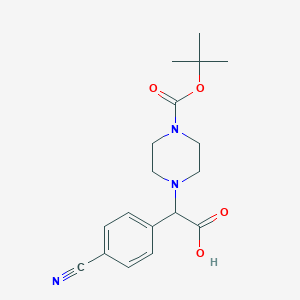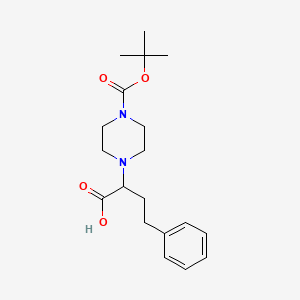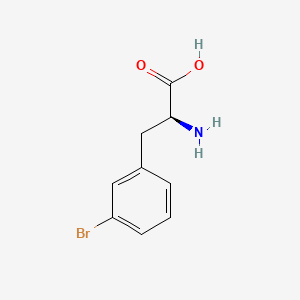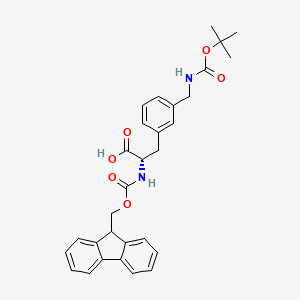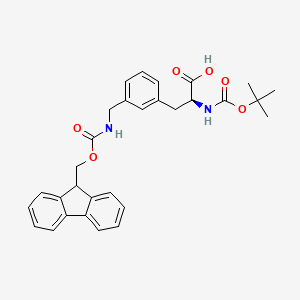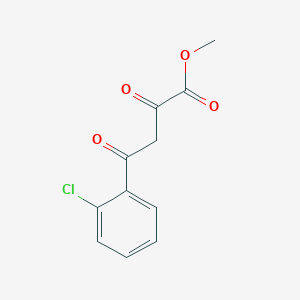
4-(2-氯苯基)-2,4-二氧代丁酸甲酯
描述
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a compound that is structurally related to various synthesized and naturally occurring substances with diverse applications and properties. While the specific compound is not directly studied in the provided papers, there are related compounds and methodologies that can be informative for its analysis.
Synthesis Analysis
The synthesis of related compounds involves ring-opening reactions and various characterization techniques. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method, along with the characterization techniques such as FT-IR, 1H NMR, and single crystal X-ray diffraction, could potentially be adapted for the synthesis and confirmation of the structure of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various analytical methods. Single crystal X-ray diffraction studies provide detailed geometrical parameters, which are in agreement with computed values from Density Functional Theory (DFT) . These techniques could be applied to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical behavior of structurally related compounds under different conditions can shed light on the reactivity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. For example, the electrochemical oxidation of sodium 2,4-dichlorophenoxyacetate (2,4-DNa) has been studied, showing the formation of 2,4-dichlorophenol as an intermediate . Understanding such reaction pathways can be crucial for predicting the chemical reactions that Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using a variety of techniques. Thermal stability is determined using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) . The vibrational wavenumbers and electronic properties such as HOMO and LUMO energies are computed using HF and DFT methods, which can also be used to predict the properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate . Additionally, analytical methods for the determination of related compounds in biological samples, such as urine, involve high-performance liquid chromatography and gas chromatography, which could be adapted for the analysis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate .
科学研究应用
1. Synthesis and Chemical Reactions
- Manganese(II and III)-Mediated Synthesis of Cyclic Peroxides : Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate has been used in reactions with various alkenes and active methylene compounds in the presence of manganese acetate and molecular oxygen, leading to the synthesis of cyclic peroxides. This reaction demonstrates the compound's utility in organic synthesis, particularly in creating structures with potential biological relevance (Qian et al., 1992).
2. Molecular Docking and Structural Studies
- Molecular Docking, Vibrational, Structural, and Optical Studies : Research involving derivatives of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, such as 6DAMB and 5DAMB, has provided insights into their structural and electronic properties. These studies are significant for understanding the reactivity, stability, and potential applications of these compounds in areas like nonlinear optical materials and biological activities (Vanasundari et al., 2018).
3. Environmental Applications
- Removal of Pollutants from Wastewater : Investigations into the degradation of pollutants like Methyl Red and herbicides in aqueous solutions have utilized related chlorophenoxy compounds. This research is crucial for developing methods to treat industrial wastewater and understanding the environmental impact of such pollutants (Santos et al., 2020).
4. Pharmacological Importance
- Biological Activity and Pharmacological Potential : Studies have explored the biological activities of derivatives of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. These activities are crucial for developing new pharmacological agents and understanding the therapeutic potential of these compounds (Stackelberg, 2013).
属性
IUPAC Name |
methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKBFLQRYZPLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377212 | |
| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
451485-68-0 | |
| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)
